molecular formula C18H12F3N3O3S B2430598 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 299953-95-0

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No.: B2430598
CAS No.: 299953-95-0
M. Wt: 407.37
InChI Key: OTUSOLXQIGJTSK-UHFFFAOYSA-N
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Description

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a nitro-substituted thiazole ring, a structure of high interest in medicinal chemistry research. The incorporation of the thiazole moiety is a well-established strategy in drug discovery, as this heterocycle is a critical pharmacophore in numerous bioactive molecules and approved therapeutics, including antimicrobials and kinase inhibitors . The trifluoromethylbenzyl group enhances the molecule's lipophilicity and metabolic stability, which can positively influence its pharmacokinetic properties. The primary research applications for this compound are anticipated from its structural analogy to well-characterized classes of bioactive molecules. Firstly, its framework suggests potential as a candidate in antimicrobial research , particularly against resistant bacterial and fungal strains. Thiazole-containing compounds are known to interact with various bacterial targets, and novel hybrids are actively investigated to overcome antimicrobial resistance (AMR) . Secondly, the disubstituted benzamide scaffold is a recognized structural feature in molecules that act as allosteric activators of glucokinase (GK) . GK activators represent a novel class of investigational compounds for managing Type 2 Diabetes, and this compound could serve as a valuable chemical tool for studying metabolic pathways and insulin secretion mechanisms . Researchers can utilize this compound to probe these and other biological targets, investigate structure-activity relationships (SAR), and develop novel therapeutic agents for a range of pathologies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSOLXQIGJTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. The compound is believed to inhibit specific molecular targets essential for cancer cell survival.

  • Mechanism of Action : It may inhibit enzyme activity by binding to active sites, blocking signaling pathways critical for cancer proliferation.
  • Case Studies :
    • In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549) .
    • The compound's structure allows for enhanced binding affinity due to the trifluoromethyl group, which could improve its efficacy compared to similar compounds .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively researched, with promising results against various bacterial strains.

  • Activity Profile : Some thiazole compounds have shown potency comparable to established antibiotics such as chloramphenicol against Staphylococcus aureus .
  • Research Findings :
    • A study indicated that certain thiazole derivatives could significantly reduce the burden of Methicillin-resistant Staphylococcus aureus (MRSA) in vivo, suggesting their potential as therapeutic agents for treating resistant infections .

Antiparasitic Effects

Compounds like this compound are also being explored for their antiparasitic properties.

  • Biological Activity : Preliminary studies suggest that this compound may exhibit activity against parasitic infections, although specific data on efficacy and mechanisms are still under investigation.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamideSimilar thiazole structure but different nitro positionAntimicrobial
3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamideContains a different nitro positionAntiparasitic
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamideLacks the nitro group; focuses on thiazole activityModerate activity

Biological Activity

3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. Its molecular formula is C16H14F3N3O2S, with a molecular weight of approximately 407.4 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. The presence of the thiazole ring is crucial for its biological interactions, as thiazoles are known for their diverse pharmacological properties.

The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways that are critical for microbial survival and virulence. For instance, studies have shown that compounds with similar structural motifs can inhibit histidine kinases, which regulate various virulence mechanisms in pathogens like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key analogs and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamideSimilar thiazole structure but different nitro positionAntimicrobial
3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamideContains a different nitro positionAntiparasitic
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamideLacks the nitro group; focuses on thiazole activityModerate activity

These compounds highlight how variations in functional groups and positions can influence biological activity and chemical properties.

Antimicrobial Activity

A study conducted on related thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising antimicrobial properties against resistant strains of bacteria . The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, displaying significant inhibitory effects.

Antiparasitic Properties

In another investigation focusing on antiparasitic activity, this compound exhibited effectiveness against protozoan parasites such as Leishmania species. The study provided insights into its potential as a therapeutic agent against parasitic infections .

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is effective against pathogens, it also poses certain risks. It has been reported to be toxic if ingested and can cause skin irritation, emphasizing the need for careful handling and further toxicity assessments during its development as a pharmaceutical agent .

Q & A

Q. How can hydrogen-bonding networks in the crystal structure inform solid-state stability?

  • Methodology :
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with intermolecular bond strengths (e.g., N–H···N vs. C–H···O).
  • Hirshfeld surface analysis : Use CrystalExplorer to quantify interaction types (e.g., π-stacking, van der Waals) contributing to lattice energy .

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